molecular formula C16H15ClFNO2S B5807408 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide

Cat. No. B5807408
M. Wt: 339.8 g/mol
InChI Key: VQLGPCOLENOHLC-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide, also known as CFMTI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMTI belongs to the class of thioacetamide derivatives and has been shown to possess anti-inflammatory, anti-tumor, and analgesic properties.

Mechanism of Action

The exact mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide's anti-inflammatory properties are believed to be mediated through the inhibition of NF-κB signaling pathway, which plays a critical role in the regulation of inflammatory response. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide's analgesic properties are thought to be mediated through the activation of opioid and cannabinoid receptors in the brain.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and analgesic properties, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has been shown to possess antioxidant activity, which may contribute to its therapeutic effects. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide's potent anti-tumor, anti-inflammatory, and analgesic properties make it an attractive candidate for drug development. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide's mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.

Future Directions

There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide. One area of interest is the development of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide-based drugs for the treatment of cancer, inflammation, and pain. Further studies are needed to determine the optimal dosage and administration route for 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide-based drugs. Another area of interest is the investigation of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide's potential as an adjuvant therapy in combination with other drugs. Additionally, further research is needed to elucidate the exact mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide and its biochemical and physiological effects.

Synthesis Methods

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzyl chloride with thioacetamide, followed by the reaction with 2-methoxyaniline. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has been shown to alleviate pain by acting on the opioid and cannabinoid receptors in the brain.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c1-21-15-8-3-2-7-14(15)19-16(20)10-22-9-11-12(17)5-4-6-13(11)18/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLGPCOLENOHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)acetamide

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